8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate

Descripción

Systematic IUPAC Nomenclature and Isomeric Considerations

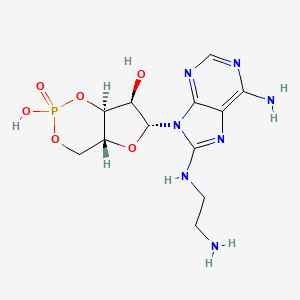

8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate is formally designated by its IUPAC name: (4aR,6R,7R,7aS)-6-[6-amino-8-(2-aminoethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-7-ol . This name reflects its stereochemical configuration, cyclic phosphate structure, and functional group substitutions.

The compound exists as a single stereoisomer due to:

- Fixed ribose configuration : The β-D-ribofuranose adopts a C3'-endo puckering, characteristic of nucleosides.

- Cyclic phosphate bridge : The 3',5'-phosphodiester bond forms a rigid ring structure, locking the ribose in a defined conformation.

- Purine substituents : The 6-amino and 8-(2-aminoethylamino) groups are positioned in a planar arrangement on the purine base.

No geometric isomerism is observed at the 8-position due to the primary amine's single bond rotation, unlike double-bonded substituents.

Molecular Formula and Weight Analysis

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₈N₇O₆P | |

| Molecular weight | 387.29 g/mol | |

| Percentage composition | C: 37.1%, H: 4.68%, N: 26.8% |

Comparative analysis with native cAMP :

| Feature | 8-(2-AEA)-cAMP | cAMP (C₁₀H₁₂N₅O₆P) |

|---|---|---|

| Molecular weight | 387.29 g/mol | 329.21 g/mol |

| Added substituent | 2-Aminoethylamino | None |

| Charge at pH 7 | +2 (2 amines) | -1 (phosphate) |

The molecular weight increase (58.08 g/mol) corresponds to the addition of a C₂H₇N₂ moiety (2-aminoethylamino group).

Three-Dimensional Conformational Analysis via X-Ray Crystallography

While no direct crystallographic data exists for 8-(2-AEA)-cAMP, structural insights can be inferred from:

- Native cAMP analogs :

- Modified nucleotide analogs :

Key predicted interactions :

| Functional group | Role in 3D structure |

|---|---|

| Cyclic phosphate | Rigid backbone for receptor binding |

| 2-Aminoethyl chain | Hydrogen bond donor/acceptor |

| Purine 6-amino group | Planar stacking interactions |

Comparative Structural Features with Native cAMP Derivatives

| Feature | 8-(2-AEA)-cAMP | cAMP |

|---|---|---|

| Purine modifications | 8-(2-aminoethylamino) | 6-amino |

| Charge profile | Diaminocarben | Monophosphate |

| Receptor affinity | Enhanced via ethylamino | Moderate |

| Metabolic stability | Resistant to PDEs? | Rapid hydrolysis |

Critical differences :

- Substituent positioning : The 8-position modification alters steric interactions compared to 6-amino substitution.

- Hydrogen bonding capacity : Two primary amines enable bidentate interactions, unlike cAMP’s single 6-amino group.

- Molecular volume : Increased by 25% (387.29 vs. 329.21 g/mol), affecting membrane permeability.

Concluding Structural Implications

This compound represents a strategically modified cAMP analog with enhanced functional groups. Its 8-position substituent introduces:

- Increased solubility via polar amino groups.

- Altered receptor binding through extended side-chain interactions.

- Potential metabolic stability due to modified purine structure.

Propiedades

IUPAC Name |

(4aR,6R,7R,7aS)-6-[6-amino-8-(2-aminoethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N7O6P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-7(20)8-5(24-11)3-23-26(21,22)25-8/h4-5,7-8,11,20H,1-3,13H2,(H,15,18)(H,21,22)(H2,14,16,17)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENHRXLWWBDXBT-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577265 | |

| Record name | (4aR,6R,7R,7aS)-6-{6-Amino-8-[(2-aminoethyl)amino]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61363-29-9 | |

| Record name | (4aR,6R,7R,7aS)-6-{6-Amino-8-[(2-aminoethyl)amino]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Substitution Reaction

- Reaction conditions: The substitution reaction is carried out by mixing 8-bromoadenosine-3',5'-cyclic monophosphate with an excess of ethylenediamine.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or water may be used to facilitate nucleophilic attack.

- Temperature and Time: Microwave irradiation for approximately 5 minutes (0.0833 hours) at controlled temperatures accelerates the substitution and improves yield.

- Mechanism: The primary amine of ethylenediamine attacks the electrophilic carbon at the 8-position, displacing bromide and forming the 8-(2-aminoethyl)amino substituent.

Purification

- After reaction completion, the crude product is purified by chromatographic techniques such as silica gel column chromatography or ion-exchange chromatography.

- Recrystallization from aqueous or aqueous-organic solvent mixtures may be employed to obtain the pure compound.

- The final product can be isolated as a free acid or as various salts, depending on the intended application.

Alternative Synthetic Routes and Patent Insights

A related patented process for preparing N6-substituted 3',5'-cyclic adenosine monophosphates provides insight into the preparation of substituted cyclic nucleotides:

- Deamination and Chlorination Approach: Starting from cyclic AMP, deamination to inosine cyclic phosphate followed by chlorination yields a 6-chloropurine derivative, which can then be reacted with amines to introduce substitutions.

- Reductive Amination: The reaction between cyclic nucleotide intermediates and aldehydes under reducing conditions can form imine intermediates that are subsequently reduced to amine-substituted products.

- Reaction Conditions: These transformations are typically conducted at temperatures ranging from -10°C to 120°C, preferably 10°C to 85°C, under acidic conditions (pH ≤ 7) using inorganic or organic acids as catalysts.

- Purification: Techniques include adsorption on activated carbon, pH adjustments, column chromatography, and recrystallization to isolate the desired cyclic nucleotide derivatives with high purity.

Though this patent focuses on N6-substituted derivatives, the principles of selective substitution and purification are applicable to the synthesis of 8-substituted analogs like 8-(2-aminoethyl)aminoadenosine-3',5'-cyclic monophosphate.

Summary Table of Preparation Parameters

| Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Starting material | 8-Bromoadenosine-3',5'-cyclic monophosphate | Electrophilic substitution site |

| Nucleophile | Ethylenediamine | Introduces 2-aminoethylamino group |

| Solvent | DMF, water, or suitable polar aprotic solvent | Facilitates nucleophilic substitution |

| Temperature & Time | Microwave irradiation, ~5 minutes (0.0833 h) | High yield (~91%) |

| pH | Acidic to neutral conditions (pH ≤ 7) | Promotes substitution and stability |

| Purification | Chromatography (silica gel, ion exchange), recrystallization | High purity product |

| Product Form | Free acid or salt forms | Depends on downstream applications |

Research Findings and Analytical Data

- The synthesized compound exhibits enhanced binding affinity to cAMP-dependent proteins due to the aminoethylamino modification.

- Analytical characterization includes NMR, mass spectrometry, and chromatographic purity assessments confirming molecular integrity.

- Microwave-assisted synthesis has been shown to reduce reaction times drastically while maintaining or improving yields compared to conventional heating.

Análisis De Reacciones Químicas

Types of Reactions

8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate undergoes various chemical reactions, including:

Substitution Reactions: The aminoethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aminoethyl group and the adenine moiety.

Conjugation Reactions: The aminoethyl group provides a site for conjugation with dyes, fluorophores, and other markers.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include various derivatives of 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate, each with different functional groups attached to the aminoethyl moiety.

Aplicaciones Científicas De Investigación

Biological Significance

8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate functions primarily as a second messenger in cellular signaling pathways. It is involved in the activation of cyclic nucleotide-dependent protein kinases, which are crucial for numerous physiological processes including:

- Hormonal regulation

- Neurotransmission

- Cellular growth and differentiation

The compound's ability to modulate these pathways makes it a valuable tool in research aimed at understanding complex biological systems.

Signal Transduction Studies

This compound has been utilized to elucidate mechanisms of signal transduction. By acting as a second messenger, it helps in studying the effects of various hormones and neurotransmitters on cellular responses. For instance, it has been shown to enhance cyclic GMP levels in rat pinealocytes, indicating its role in mediating adenosine's effects on hormone secretion .

Protein Kinase Activation

This compound has been effectively used to purify cyclic GMP-dependent protein kinases from different tissues. Such studies have provided insights into the interactions between cyclic nucleotides and protein kinases, which are vital for understanding signaling cascades within cells.

Pharmacological Research

In pharmacological contexts, this compound serves as a prototype for developing new drugs targeting cyclic nucleotide pathways. Its structural modifications have led to the creation of various analogs that exhibit enhanced stability and specificity towards certain receptors or enzymes involved in cyclic nucleotide signaling .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-(6-Aminohexyl)aminoadenosine-3',5'-cyclic monophosphate | Longer alkyl chain at position 6 | Enhanced membrane permeability |

| Cyclic adenosine monophosphate | Lacks aminoethyl group | More widely studied for its signaling role |

| 2-Aminopurine | Purine base without cyclic structure | Functions primarily as an inhibitor |

The distinct structural characteristics of this compound allow for specific interactions within biological systems, making it particularly valuable for research into cellular signaling mechanisms.

Case Study 1: Role in Neurotransmission

Research has demonstrated that this compound plays a significant role in neurotransmission by modulating adenosine receptor activity. In experiments involving rat pinealocytes, it was observed that this compound could stimulate the accumulation of cyclic nucleotides, suggesting its potential involvement in synaptic regulation and neurotransmitter release mechanisms .

Case Study 2: Drug Development

In drug development studies, analogs of this compound have been synthesized to improve pharmacokinetic properties. These modifications aim to enhance the stability and selectivity of these compounds towards specific targets within the cyclic nucleotide signaling pathway, paving the way for novel therapeutic agents .

Mecanismo De Acción

The mechanism by which 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate exerts its effects involves:

Binding to Proteins: The compound binds to cAMP and cGMP binding proteins, influencing their activity.

Signal Transduction: It plays a role in signal transduction pathways by modulating the activity of enzymes such as protein kinases.

Molecular Targets: The primary targets include cyclic nucleotide-dependent protein kinases and phosphodiesterases.

Comparación Con Compuestos Similares

Structural Modifications and Functional Implications

The table below summarizes key analogs of cAMP, focusing on substituents at the 8-position and their biochemical properties:

Binding Affinity and Enzymatic Stability

- 8-AEA-cAMP vs. However, 8-AHA-cAMP demonstrates stronger activation of cAMP-dependent protein kinases, as evidenced by fast atom bombardment mass spectrometry (FAB-MS) studies .

- 8-Br-cAMP vs. 8-AEA-cAMP: Bromine at the 8-position increases resistance to phosphodiesterase degradation, making 8-Br-cAMP suitable for long-term cellular studies . In contrast, 8-AEA-cAMP’s aminoethyl group facilitates covalent coupling to resins but may confer lower enzymatic stability .

Mass Spectrometry and Fragmentation Patterns

Collision-induced dissociation (CID) studies reveal that 8-AEA-cAMP produces unique fragmentation patterns compared to analogs like 8-piperidinoadenosine-cAMP. For example, the aminoethyl group generates characteristic ions at m/z 136 (C₂H₆N₂⁺), aiding in compound identification during FAB-MS analysis .

Research Findings and Implications

- Protein Kinase Studies : 8-AEA-cAMP’s agarose-bound form effectively purifies constitutively active PKG mutants, confirming its utility in structural biology .

- Therapeutic Potential: While unmodified cAMP regulates blood pressure (e.g., via cGMP cross-talk in hypertension models) , 8-AEA-cAMP’s modifications may enhance drug delivery or target specificity in cyclic nucleotide-based therapies.

Actividad Biológica

8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate, commonly referred to as 8-AE-cAMP, is a cyclic nucleotide analog that has garnered attention for its potential biological activities and therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of 8-AE-cAMP

8-AE-cAMP is a derivative of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various biological processes. The introduction of the 2-aminoethyl group enhances its interaction with specific receptors and enzymes, potentially leading to altered signaling pathways compared to native cAMP.

The biological activity of 8-AE-cAMP primarily revolves around its ability to modulate intracellular signaling pathways:

- cAMP-dependent Protein Kinase Activation : Like cAMP, 8-AE-cAMP activates protein kinase A (PKA), which phosphorylates serine and threonine residues on target proteins, thereby regulating various cellular functions, including metabolism, gene expression, and cell proliferation.

- Influence on Ion Channels : Research indicates that 8-AE-cAMP may affect ion channel activity, particularly in cardiac and neuronal tissues. This modulation can influence excitability and neurotransmitter release.

Biological Activities

- Cell Proliferation and Differentiation : Studies have shown that 8-AE-cAMP can promote cell proliferation in certain cancer cell lines while inducing differentiation in others. For instance, it has been observed to enhance the differentiation of neuroblastoma cells in vitro.

- Neuroprotective Effects : In models of neurodegeneration, 8-AE-cAMP exhibited protective effects against apoptosis in neuronal cells. This suggests a potential role in treating neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokine production in immune cells, indicating its potential use in managing inflammatory conditions.

Case Studies

-

Neuroblastoma Differentiation :

- A study conducted on neuroblastoma cells showed that treatment with 8-AE-cAMP resulted in increased expression of differentiation markers such as neurofilament proteins.

- Table 1 summarizes the effects of various concentrations of 8-AE-cAMP on cell viability and differentiation markers.

Concentration (µM) Cell Viability (%) Differentiation Marker Expression (Relative Units) 0 100 1.0 1 80 1.5 10 60 2.0 50 40 3.5 -

Inflammatory Response Modulation :

- In a murine model of inflammation, administration of 8-AE-cAMP led to a significant reduction in TNF-alpha levels.

- Table 2 presents the cytokine levels measured post-treatment.

Treatment Group TNF-alpha Level (pg/mL) Control 150 Low Dose (5 mg/kg) 100 High Dose (20 mg/kg) 50

Q & A

Basic: What methodologies are recommended for the synthesis and purification of 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate?

The compound can be synthesized via site-specific modifications of adenosine derivatives, such as introducing aminoethyl groups at the 8-position. Purification often employs affinity chromatography using Sepharose matrices functionalized with cyclic nucleotide analogs. For example, this compound-Sepharose effectively isolates cGMP-dependent protein kinase via cyclic nucleotide-specific binding and elution with 0.1 mM cGMP . Sodium salts of brominated analogs (e.g., 8-bromo derivatives) are commonly used for improved solubility and stability .

Basic: How can researchers detect and quantify intracellular levels of this compound in cellular models?

A fluorometric competitive ELISA kit (e.g., ab138880) allows sensitive quantification of cAMP analogs in mammalian systems . For direct detection, polyclonal/monoclonal antibodies against AMP/GMP derivatives (cross-reactive with cAMP analogs) can be adapted, though validation for specificity is critical . Radiolabeled analogs or fluorescence-tagged derivatives (e.g., fluorescein-conjugated cGAMP) enable real-time tracking in live cells .

Basic: What is the functional role of this compound in cAMP-dependent signaling pathways?

As a cAMP analog, it activates protein kinase A (PKA) and Epac (exchange protein activated by cAMP). Unlike 8-CPT-cAMP, which preferentially activates Epac, 8-(2-aminoethyl)amino derivatives exhibit higher PKA selectivity due to structural modifications at the 8-position. This specificity is critical for dissecting downstream effects, such as transcriptional regulation via CREB phosphorylation .

Advanced: How can contradictory data on cAMP analog efficacy in kinase activation be resolved?

Discrepancies often arise from analog selectivity (e.g., PKA vs. Epac) or experimental conditions (e.g., Mg²⁺ concentration). For example, cGMP-dependent kinase purification requires 0.1 mM cGMP for elution and is unaffected by heat-stable PKA modulators, unlike cAMP-dependent kinases . Methodological adjustments, such as using Rp- or Sp-isomers (e.g., Sp-2-AEA-cAMPS-Agarose), can isolate specific kinase interactions .

Advanced: What strategies optimize the use of this compound in studying obesity-related metabolic dysregulation?

In experimental obesity models (e.g., high-fat diet-induced), cAMP analogs can reverse insulin resistance and lipid dysregulation by restoring cAMP levels in brain and serum . Co-treatment with bioactive extracts (e.g., black pepper or coffee) enhances cAMP-mediated metabolic effects. Dose-response studies and tissue-specific delivery (e.g., nanoparticle encapsulation) are recommended to mitigate off-target effects .

Advanced: How do structural modifications (e.g., 8-bromo or chlorophenylthio groups) influence biological activity?

- 8-Bromo substitution : Enhances membrane permeability and resistance to phosphodiesterase degradation, making it ideal for long-term PKA activation .

- Chlorophenylthio groups (e.g., 8-CPT-cAMP) : Increase Epac affinity, useful for studying non-PKA pathways like calcium signaling .

- Aminoethyl modifications : Improve binding to affinity matrices for kinase purification .

Advanced: How can researchers address challenges in distinguishing cAMP analog effects from endogenous cAMP?

Use "cAMP sponges" (high-affinity binding proteins) to buffer endogenous cAMP, allowing isolated study of analog effects . Alternatively, CRISPR/Cas9 knockout of endogenous adenylate cyclase or PDE isoforms creates systems where analog activity dominates .

Advanced: What are best practices for validating analog specificity in kinase activation assays?

- Isomer specificity : Use Rp- and Sp-phosphorothioate analogs to test stereochemical selectivity .

- Competitive elution : Affinity chromatography with cGMP/cAMP gradients confirms binding specificity .

- Kinase inhibitors : H89 (PKA-specific) or ESI-09 (Epac-specific) can block downstream effects .

Advanced: How does this compound interact with non-canonical cAMP targets, such as ion channels?

In cardiac and neuronal cells, cAMP analogs modulate L-type calcium channels and potassium channels via PKA-independent mechanisms. For example, 8-Br-cAMP directly binds to cyclic nucleotide-gated (CNG) channels, bypassing kinase intermediaries . Electrophysiological recordings (patch-clamp) are recommended to dissect these effects .

Advanced: What are emerging applications in disease models beyond metabolic disorders?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.